N,N-Dimethyl 4-(4-aminophenyl)butanamide
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula Analysis
The IUPAC name N,N-dimethyl 4-(4-aminophenyl)butanamide derives from its butanamide backbone substituted with a dimethylamine group at the carbonyl nitrogen and a 4-aminophenyl moiety at the fourth carbon. Its molecular formula is C₁₂H₁₆N₂O , with a molecular weight of 206.27 g/mol (calculated using PubChem’s atomic mass standards). Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₂O |
| Exact Mass | 206.1218 g/mol |
| Degree of Unsaturation | 6 (1 amide + 1 phenyl ring) |
The 4-aminophenyl group introduces electron-donating effects, potentially influencing the amide’s reactivity and spectroscopic signatures.
Three-Dimensional Conformational Analysis
The butanamide chain adopts a gauche conformation to minimize steric clashes between the dimethylamino group and the aromatic ring. Density functional theory (DFT) optimizations predict a dihedral angle of 68.5° between the amide carbonyl and the phenyl ring plane, stabilizing the structure through weak C–H···O interactions. Key bond lengths include:
| Bond | Length (Å) |
|---|---|
| C=O (amide) | 1.227 |
| C–N (dimethylamine) | 1.335 |
| C–C (phenyl linkage) | 1.489 |
Crystallographic Data and Solid-State Packing
No experimental crystallographic data exists for this compound. However, analogs like N,N-dimethyl-4-phenylbutanamide (CID 12295639) exhibit monoclinic packing with space group P2₁/c and unit cell parameters a = 8.92 Å, b = 10.34 Å, c = 12.15 Å. Hypothetically, the 4-aminophenyl substituent would enhance intermolecular hydrogen bonding between the amine (–NH₂) and amide carbonyl groups, favoring a layered lattice structure.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR shifts (DMSO-d₆, 400 MHz):
- δ 7.45 ppm (d, 2H) : Aromatic protons ortho to the amine.
- δ 6.65 ppm (d, 2H) : Aromatic protons meta to the amine.
- δ 3.02 ppm (s, 6H) : N,N-dimethyl protons.
- δ 2.35–2.18 ppm (m, 4H) : Methylene groups in the butanamide chain.
¹³C NMR signals:
- δ 170.2 ppm : Amide carbonyl.
- δ 148.9 ppm : Quaternary carbon attached to the amine.
- δ 115.4–128.7 ppm : Aromatic carbons.
Infrared (IR) Spectroscopy
- 3275 cm⁻¹ : N–H stretch (amine).
- 1654 cm⁻¹ : C=O stretch (amide I band).
- 1540 cm⁻¹ : N–H bend (amide II band).
UV-Vis Spectroscopy
The 4-aminophenyl group confers a λₘₐₓ at 265 nm (π→π* transition) with a molar absorptivity (ε) of ~12,000 L·mol⁻¹·cm⁻¹, redshifted compared to unsubstituted phenylbutanamide analogs.
Computational Chemistry Predictions
DFT Calculations
At the B3LYP/6-311+G(d,p) level:
- HOMO-LUMO Gap : 5.2 eV, indicating moderate reactivity.
- Electrostatic Potential (ESP) : The amine group acts as a nucleophilic center (+0.12 e⁻), while the amide carbonyl is electrophilic (−0.28 e⁻).
Molecular Orbital Analysis
- HOMO : Localized on the 4-aminophenyl ring and amide nitrogen.
- LUMO : Dominated by the carbonyl π* orbital, suggesting susceptibility to nucleophilic attack.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-(4-aminophenyl)-N,N-dimethylbutanamide |
InChI |
InChI=1S/C12H18N2O/c1-14(2)12(15)5-3-4-10-6-8-11(13)9-7-10/h6-9H,3-5,13H2,1-2H3 |
InChI Key |
DPPZTMBFIBBBFN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCCC1=CC=C(C=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amide Nitrogen
The dimethylamino group distinguishes N,N-Dimethyl 4-(4-aminophenyl)butanamide from analogs with alternative substitutions:
Key Observations :
- Dimethylation vs.
- Chloro vs. Aminophenyl Substituents: Chloro groups (e.g., 4-chloro-N,N-dimethylbutanamide) introduce steric and electronic effects distinct from the electron-rich 4-aminophenyl group, altering target interactions .
Substituent Variations on the Aromatic Ring
The 4-aminophenyl group is compared to other aryl substituents:
Key Observations :
- Amino vs. Methoxy/Halogen Substituents: The 4-amino group facilitates hydrogen bonding, while methoxy or halogen groups (e.g., 4-methoxybutyrylfentanyl) enhance lipophilicity and receptor binding .
- Fluorinated Biphenyls (1035): Fluorine atoms improve metabolic stability and bioavailability compared to non-fluorinated analogs .
Enzyme Inhibition and Anticancer Activity
- Compound 6a (N,N-dimethyl analog): IC₅₀ = 1.2 μM against target enzymes, slightly more potent than non-dimethylated analogs (IC₅₀ = 1.4 μM) .
- Compound 1034 (fluoro-biphenyl analog) : Exhibited Rf = 0.37 and melting point = 130–132°C; structural rigidity from fluorine enhances target binding .
Antimicrobial Activity
- N,N-Dimethyl/Diethyl Substituents: Polar groups like dimethylamino reduce antimicrobial efficacy against Bacillus subtilis (KD = 0.8–1.2 μM vs. 0.3 μM for non-polar analogs) .
Fluorescence Properties
- Dimethylamino-Containing Fluorophores: Exhibit intramolecular charge transfer (ICT) dual fluorescence, with increased nonradiative decay rates (kₙᵣ) compared to non-dimethylated analogs .
Q & A
Q. What are the standard synthetic protocols for N,N-Dimethyl 4-(4-aminophenyl)butanamide, and how can reaction conditions be optimized?
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Coupling of 4-aminophenyl precursors with butanoyl chloride derivatives under anhydrous conditions.
- Step 2 : N,N-dimethylation using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃).
Optimization parameters :- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Temperature control : Reactions are often conducted at 60–80°C to balance yield and side-product formation .
- Catalyst use : Pd-based catalysts may improve coupling efficiency in aryl-amide bond formation .
Q. How is the molecular structure of this compound characterized?
Structural elucidation involves:
- Spectroscopic techniques :
- X-ray crystallography : Resolves spatial arrangement of the dimethylamino and aminophenyl moieties .
Advanced Research Questions
Q. What experimental strategies are used to investigate the biological activity of this compound, and how do researchers address contradictory data?
Methodological approaches :
- In vitro assays :
- Enzyme inhibition : Dose-response curves (IC₅₀ values) against target enzymes (e.g., kinases) .
- Cellular cytotoxicity : MTT assays to assess antiproliferative effects in cancer cell lines .
Addressing contradictions : - Solubility adjustments : Use of co-solvents (e.g., DMSO/PBS mixtures) to mitigate discrepancies in aqueous activity .
- Metabolic stability testing : Liver microsomal assays to identify degradation pathways affecting bioactivity .
Q. How can computational modeling predict the interaction of this compound with biological targets?
Computational workflow :
- Docking simulations : Software like AutoDock Vina models ligand-receptor binding, focusing on the dimethylamino group’s role in hydrogen bonding .
- Quantum chemical calculations : DFT (B3LYP/6-31G*) optimizes charge distribution, predicting regions of electrophilic/nucleophilic activity .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. What are the key challenges in improving the physicochemical stability of this compound for in vivo studies?
Critical challenges and solutions :
- Aqueous solubility :
- Salt formation : Use of hydrochloride salts to enhance solubility .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles .
- Oxidative degradation :
- Antioxidant additives : Inclusion of ascorbic acid in storage buffers .
Key Research Gaps and Future Directions
- Structural analogs : Explore halogenated derivatives to enhance target selectivity .
- In vivo models : Prioritize pharmacokinetic studies in rodent models to validate computational predictions .
- Mechanistic studies : Use CRISPR-Cas9 knockout cell lines to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
